Technical Monograph: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Technical Monograph: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate
Topic: Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1]
The "Masked" Isocoumarin Scaffold in Polyketide Synthesis[1]
Executive Summary & Chemical Identity
Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate is a highly functionalized aromatic ester serving as a critical "seco-intermediate" in the synthesis of isocoumarins, specifically 6,8-dihydroxy-3-methylisocoumarin .[1] Structurally, it represents a resorcinol core (1,3-dihydroxybenzene) functionalized with an acetic acid ester tail and an ortho-acetyl group.[1]
This molecule is notable for its latent reactivity : the proximity of the acetyl ketone (C2) and the ester carbonyl (C1-sidechain) creates a thermodynamic trap, ready to cyclize into the isocoumarin ring system under mild acidic or thermal conditions.[1] In drug development, this scaffold acts as a precursor for retroviral integrase inhibitors , antifungal metabolites (e.g., Curvularin derivatives), and cannabinoid mimetics .[1]
Structural Characterization
| Property | Data |
| IUPAC Name | Methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate |
| Common Synonyms | Curvulinic acid methyl ester; 2-Acetyl-3,5-dihydroxyphenylacetic acid methyl ester |
| Molecular Formula | C₁₁H₁₂O₅ |
| Molecular Weight | 224.21 g/mol |
| Key Electronic Feature | Intramolecular Hydrogen Bond (IMHB) between C2-Acetyl Carbonyl and C3-Hydroxyl proton (creates a stable 6-membered pseudo-ring).[1][2][3] |
| CAS (Acid Parent) | 19053-94-2 (Curvulinic Acid) |
| CAS (Ester Analog) | 4724-10-1 (Non-acetylated parent: Methyl 3,5-dihydroxyphenylacetate) |
Structural Dynamics & Reactivity
Understanding the conformation of this molecule is prerequisite to controlling its reactivity.[1] Unlike simple phenylacetates, the C2-acetyl group locks the molecule into a specific planar conformation due to hydrogen bonding.[1]
The "Pre-Cyclization" Conformation
The C3-hydroxyl group donates a hydrogen bond to the C2-acetyl oxygen.[1] This "locks" the acetyl group, positioning its methyl group away from the ring, but more importantly, it activates the acetyl oxygen for nucleophilic attack during tautomerization.[1]
Key Reactive Sites:
-
C1-Ester Carbonyl: Electrophilic center for cyclization.[1]
-
C2-Acetyl Group: Capable of enolization; the enol oxygen acts as the nucleophile for isocoumarin formation.[1]
-
C3/C5 Hydroxyls: Electron-donating groups (EDGs) that activate the ring for further electrophilic aromatic substitution (EAS).[1]
[1]
Synthetic Methodology
The synthesis of this compound requires precise regiocontrol.[1] Direct Friedel-Crafts acetylation of methyl 3,5-dihydroxyphenylacetate often yields the C4-isomer (between the two hydroxyls) due to steric and electronic factors.[1] To achieve C2-acetylation (between the acetate tail and the hydroxyl), we utilize a Lewis Acid-Directed Acylation .[1]
Protocol: Regioselective Acetylation via TiCl₄ Coordination
Rationale: Titanium tetrachloride (TiCl₄) coordinates with the ester carbonyl of the starting material and the incoming acetyl chloride, forming a transient template that directs the acyl group to the ortho position (C2), overcoming the natural preference for C4.[1]
Reagents:
-
Methyl 3,5-dihydroxyphenylacetate (1.0 eq)[1]
-
Acetyl Chloride (1.1 eq)[1]
-
Titanium Tetrachloride (TiCl₄) (1.1 eq) or BF₃[1]·Et₂O
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve methyl 3,5-dihydroxyphenylacetate (10 mmol) in anhydrous DCM (50 mL).
-
Lewis Acid Addition: Cool the solution to 0°C. Dropwise add TiCl₄ (11 mmol). Observation: The solution will turn deep yellow/orange, indicating the formation of the titanium-phenolate complex.[1]
-
Acylation: Add acetyl chloride (11 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The product will appear less polar than the starting material due to internal H-bonding (IMHB).[1]
-
Quench: Pour the reaction mixture into ice-cold 1M HCl (to break the Ti-complex).
-
Extraction: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). Note: The C2-isomer (Target) usually elutes before the C4-isomer due to the "cryptic" nature of the phenol hidden in the H-bond.[1]
Yield Expectation: 65–75% of the C2-isomer.[1]
Validation & Analysis
Trustworthy science requires self-validating data.[1] The following spectroscopic signatures confirm the structure.
NMR Data Summary (Predicted/Literature Consensus)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Feature |
| ¹H NMR | 13.50 | Singlet (1H) | C3-OH | Critical Proof: Extremely downfield shift indicates strong intramolecular H-bond with Acetyl C=O.[1] |
| ¹H NMR | 6.20 - 6.35 | Doublets (2H) | Ar-H (C4, C6) | Meta-coupling (J ~2.5 Hz) confirms 1,2,3,5-substitution.[1] |
| ¹H NMR | 3.65 | Singlet (3H) | -COOCH₃ | Methyl ester.[1] |
| ¹H NMR | 3.55 | Singlet (2H) | Ar-CH₂-CO | Benzylic methylene.[1] |
| ¹H NMR | 2.65 | Singlet (3H) | -COCH₃ | Acetyl methyl.[1] |
| ¹³C NMR | 203.5 | Quaternary | Acetyl C=O[1] | Ketone carbonyl.[1] |
| ¹³C NMR | 171.0 | Quaternary | Ester C=O[1] | Ester carbonyl.[1][3][4] |
Troubleshooting: Common Impurities
-
O-acylation product: If the reaction is not strictly anhydrous or if a weak base is used, you may observe acetoxy esters (Ar-O-COMe).[1] These show an ester carbonyl stretch in IR at ~1760 cm⁻¹ (phenolic ester) vs the ketone at ~1640 cm⁻¹ (chelated ketone).[1]
-
Isocoumarin Cyclization: If the workup is too acidic or heated, the compound may spontaneously cyclize to 6,8-dihydroxy-3-methylisocoumarin.[1] This is detected by the loss of the methyl ester singlet (3.65 ppm) and the appearance of a vinylic proton (~6.1 ppm) in NMR.[1]
Application: The Isocoumarin Cyclization
This molecule is most valuable as a precursor.[1] The transformation to the isocoumarin scaffold is a classic example of "entropy-assisted" synthesis.[1]
Mechanism: The reaction proceeds via the enol tautomer of the C2-acetyl group.[1] The enolic oxygen attacks the ester carbonyl, displacing methanol.[1]
[1] Experimental Protocol for Cyclization:
-
Dissolve the methyl 2-(2-acetyl-3,5-dihydroxyphenyl)acetate (1.0 g) in MeOH (10 mL).
-
Add conc.[1] HCl (0.5 mL).
-
Reflux for 2 hours.
-
Cool to room temperature. The isocoumarin product often precipitates as white needles.[1]
-
Filter and wash with cold MeOH.[1]
References
-
Synthesis of Isocoumarins
-
Structural Data (Related 3,5-dihydroxyphenylacetate)
-
Curvulinic Acid (Parent Acid)
-
NMR Interpretation of Phenolic Esters
Sources
- 1. 2-(2-Acetyl-3,5-Dihydroxyphenyl)Acetic Acid | C10H10O5 | CID 16196973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. aablocks.com [aablocks.com]
- 5. Synthesis of 6,8-dihydroxy-3-(2'-acetyl-3',5'-dihydroxyphenyl)methylisocoumarin related to feralolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,8-Dihydroxy-3-methylisocoumarin = 95 LC/MS-UV 1204-37-1 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
